molecular formula C12H17NO5S B8335325 3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

Cat. No. B8335325
M. Wt: 287.33 g/mol
InChI Key: BGTYJVNIZNHKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Tert-butoxycarbonylamino-5-hydroxymethylthiophene-2-carboxylic acid methyl ester

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(16)13-8-5-7(6-14)19-9(8)10(15)17-4/h5,14H,6H2,1-4H3,(H,13,16)

InChI Key

BGTYJVNIZNHKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)CO)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium borohydride was added to a suspension of 3-tert-butoxycarbonylamino-5-formylthiophene-2-carboxylic acid methyl ester (1.5 g) in ethanol/water (95 mL/95 mL) at 0° C. The reaction was then stirred at this temperature for 1 h. Then ethyl acetate and water were added, and the aqueous phase was extracted several times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated. The product with the molecular weight of 287.34 (C12H17NO5S) was obtained in this way; MS (ESI): 288 (M+H+).
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Synthesis routes and methods II

Procedure details

To a suspension of 3-tert-butoxycarbonylamino-5-formyl-thiophene-2-carboxylic acid methyl ester (1.49 g) in ethanol/water (95 mL/95 mL) sodiumborohydride (105.8 mg) was added at 0° C. The mixture was stirred for 1 h at this temperature. Then ethyl acetate and water were added. The aqueous phase was extracted several times with ethyl acetate, the combined organic phases dried over sodium sulfate and the solvent removed in vacuo. The product with the molecular weight of 287.33 (C12H17NO5S) was obtained in this way; MS (ESI): 288 (M+H+).
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105.8 mg
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ethanol water
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95 mL
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